molecular formula C21H13BrClN3 B12505977 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B12505977
M. Wt: 422.7 g/mol
InChI Key: DTAVKJCSTPKBFF-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a halogen-substituted triazine derivative featuring a bromine atom at the ortho position and a chlorine atom at the para position of the phenyl ring attached to the triazine core. This structural configuration distinguishes it from related triazine compounds, as the electronic and steric effects of bromine and chlorine substituents can significantly influence its photophysical, electrochemical, and reactivity properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H13BrClN3

Molecular Weight

422.7 g/mol

IUPAC Name

2-(2-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C21H13BrClN3/c22-18-12-11-16(23)13-17(18)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H

InChI Key

DTAVKJCSTPKBFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC(=C3)Cl)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Method 1: Triflic Anhydride-Mediated Cyclotrimerization

Adapted from controlled cyclotrimerization protocols for asymmetric triazines, this method involves:

  • Reactants :
    • 2-Bromo-5-chlorobenzonitrile (C₇H₃BrClN) as the primary nitrile precursor.
    • Benzonitrile (C₆H₅CN) for diphenyl substitution.
  • Conditions :
    • Catalyst : Triflic anhydride (Tf₂O) in toluene.
    • Temperature : 0°C to room temperature, followed by reflux.
    • Time : 24 hours.
Parameter Value Outcome
Molar Ratio 1:2 (nitrile:benzonitrile) Ensures diphenyl substitution.
Temperature Gradient 0°C → Reflux (110°C) Promotes cyclotrimerization.
Yield ~50–67% (reported for analogs) Depends on nitrile reactivity.

Mechanism :

  • Nitrilium Salt Formation : Tf₂O protonates the nitrile, forming a reactive electrophilic intermediate.
  • Cyclotrimerization : Sequential addition of benzene rings to the triazine core.

Method 2: Acid-Catalyzed Condensation

A modified approach using trifluoroacetic acid (TFA) for high-pressure reactions, as demonstrated in pyrido-triazine synthesis:

  • Reactants :
    • 2-Bromo-5-chlorobenzonitrile
    • Diphenylamine or benzonitrile derivatives.
  • Conditions :
    • Catalyst : TFA (10 mol%).
    • Solvent : Ethanol.
    • Pressure : High-pressure Q-tube reactor (130°C, 40 min).
Parameter Value Outcome
Catalyst Loading 10 mol% TFA Activates carbonyl groups.
Pressure High-pressure reactor Accelerates reaction kinetics.
Yield ~83% (reported for analogs) Superior to conventional reflux.

Advantages :

  • Atom Economy : Minimal byproducts due to controlled condensation.
  • Scalability : Q-tube reactors enable safe, high-temperature processing.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

For introducing the 2-bromo-5-chlorophenyl group, Pd-catalyzed coupling is employed:

  • Reactants :
    • 2-Chloro-4,6-diphenyl-1,3,5-triazine (intermediate).
    • 2-Bromo-5-chlorophenylboronic acid .
  • Conditions :
    • Catalyst : Pd(PPh₃)₄.
    • Base : K₂CO₃.
    • Solvent : Toluene/EtOH/H₂O.
    • Temperature : Reflux (110°C, 24 h).
Parameter Value Outcome
Catalyst Loading 6 mol% Pd(PPh₃)₄ Facilitates transmetallation.
Base K₂CO₃ (3 equiv) Maintains pH for boronic acid stability.
Yield 50–96% (reported for analogs) Optimized with excess boronic acid.

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C–Br bond.
  • Transmetallation : Boronic acid transfers to Pd.
  • Reductive Elimination : Forms the C–C bond.

Purification and Characterization

Key Steps

  • Filtration : Remove catalyst residues using MgSO₄.
  • Column Chromatography : Hexane/EtOAc (9:1) for triazine purification.
  • Recrystallization : Ethanol or chloroform/MeOH to isolate pure product.
Technique Parameters Purpose
NMR (¹H/¹³C) CDCl₃, 500 MHz Confirm aromatic substitution.
HRMS ESI-TOF Verify molecular weight (C₂₁H₁₃BrClN₃, 422.7 g/mol).
XRD Single-crystal analysis Validate triazine core geometry.

Industrial and Large-Scale Production

Optimized Protocols

  • Continuous Flow Reactors : Replace batch processes for scalability.
  • Catalyst Recycling : Pd nanoparticles or heterogeneous catalysts to reduce costs.
  • Solvent Selection : Green solvents (e.g., ethanol) to minimize environmental impact.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclotrimerization High atom economy, single-step process. Requires strict temperature control.
Suzuki Coupling Versatile for diverse aryl groups. Expensive catalysts and boronic acids.
High-Pressure TFA Rapid reaction, high yield. Specialized equipment required.

Critical Challenges and Solutions

  • Regioselectivity :
    • Issue : Competing substitution at triazine positions.
    • Solution : Use sterically hindered catalysts or directing groups.
  • Catalyst Deactivation :
    • Issue : Pd poisoning by halides.
    • Solution : Add ligands (e.g., dppf) to stabilize Pd.
  • Stability :
    • Issue : Light-sensitive triazine intermediates.
    • Solution : Store under inert gas and protect from UV light.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds structurally related to 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine have shown promising cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHCT-11636Induces apoptosis
Compound BHeLa34Caspase activation
Compound CMCF-7<100Inhibits cell proliferation

These findings suggest that the triazine core may be crucial for inducing apoptosis and inhibiting tumor growth in human cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Related triazine derivatives were tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhiComparable to ceftriaxone

Such data indicate the potential of these compounds as alternatives to traditional antibiotics .

UV Absorption

Triazine derivatives are utilized as UV absorbers in polymer formulations. Specifically, compounds like this compound can enhance the stability of materials exposed to UV radiation:

Material Type Application Functionality
PolycarbonatesUV-stabilizersPrevents degradation from UV light
CoatingsProtective coatingsEnhances durability

These applications are critical in extending the lifespan of materials used in outdoor environments .

Case Study 1: Synthesis and Evaluation of Triazine Derivatives

A comprehensive study evaluated the synthesis of various triazine derivatives, including this compound. The study focused on their biological activity against cancer cells and bacteria. The results indicated a strong correlation between structural modifications and biological efficacy.

Case Study 2: Development of UV-Stable Polymers

Research involving the incorporation of triazine derivatives into polymer matrices demonstrated enhanced UV stability and mechanical properties. The study concluded that these compounds could significantly improve the performance of commercial UV absorbers.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to changes in their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of halogen substituents on the phenyl ring strongly modulates the compound’s properties. For example:

  • 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (para-bromo): Exhibits enhanced electron-withdrawing effects due to the bromine atom’s para position, making it suitable as an electron-transport material in organic electronics. It is widely used in OLEDs and as a synthetic intermediate .
  • 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: The ortho-bromo and para-chloro groups introduce steric hindrance and synergistic electron-withdrawing effects, which may improve thermal stability and alter emission spectra compared to mono-halogenated derivatives.

Performance in Organic Electronics

Triazine derivatives are critical in organic light-emitting diodes (OLEDs) due to their high electron affinity. A structurally related compound, 2-(phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine (PXSeDRZ), achieved a record external quantum efficiency (EQE) of 19.5% in OLEDs, attributed to its donor-acceptor architecture and heavy-atom effects enhancing intersystem crossing .

Key Data Tables

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name CAS Number Substituents Key Applications Performance Metrics
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 23449-08-3 Para-bromo OLED emitters, pharmaceutical intermediates Purity: ≥99% (HPLC)
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine 864377-31-1 Meta-bromo Laboratory synthesis, fine chemicals Limited published data
PXSeDRZ Not specified Phenoxaselenin + triazine High-efficiency OLEDs EQE: 19.5%
Target compound Not available Ortho-bromo, para-chloro Hypothetical: Advanced OLEDs, catalysts Requires experimental validation

Table 2: Halogen Effects on Triazine Properties

Halogen Position Electronic Effect Steric Impact Potential Advantages
Para-bromo Strong electron-withdrawing Low High charge mobility, OLED suitability
Meta-bromo Moderate electron-withdrawing Moderate Reduced conjugation, niche applications
Ortho-bromo + para-chloro Combined electron-withdrawing High Enhanced thermal stability, tunable emission

Biological Activity

2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine class, characterized by its unique molecular structure that includes a triazine ring substituted with two phenyl groups and a bromo-chloro aromatic moiety. Its molecular formula is C21H14BrClN3C_{21}H_{14}BrClN_3, and it has a molecular weight of approximately 422.71 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound exhibits notable thermal stability and can undergo various chemical reactions such as nucleophilic substitutions and cross-coupling reactions, which are essential for synthesizing more complex organic molecules. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Studies have indicated that compounds with similar structural features to this compound can exhibit antimicrobial properties. For instance, derivatives of triazine have been reported to possess significant antibacterial and antifungal activities. The mechanism of action often involves the inhibition of key metabolic pathways in microorganisms .

Compound Activity IC50 (µM)
This compoundAntibacterialTBD
4-Chlorobenzaldehyde DerivativeAntifungal<30
4-Methoxybenzaldehyde DerivativeAntibacterial<20

Enzyme Inhibition

The compound has shown potential as an inhibitor for cytochrome P450 enzymes (CYPs), which play a critical role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, suggesting that this compound may interact with metabolic pathways in vivo .

Study on Anticancer Activity

A recent study investigated the anticancer properties of triazine derivatives similar to this compound. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A431 (human epidermoid carcinoma) and U251 (human glioblastoma).
  • Findings : Compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin .

This suggests a promising avenue for further research into the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of triazines is often linked to their structural features. The presence of electron-withdrawing groups (like bromine and chlorine) has been correlated with increased potency against various biological targets. For instance:

  • Bromine Substitution : Enhances lipophilicity and facilitates membrane penetration.
  • Chlorine Substitution : Contributes to increased binding affinity for target enzymes or receptors .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A starting point is trichlorotriazine (e.g., 2,4,6-trichloro-1,3,5-triazine), which undergoes sequential substitution with phenyl groups and halogenated aryl moieties. For example, describes the synthesis of 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine using Suzuki-Miyaura coupling, which can be adapted for the target compound by substituting 2-bromo-5-chlorophenylboronic acid . Optimize reaction conditions (e.g., catalyst loading, temperature) using kinetic monitoring via HPLC or TLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Prioritize 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns on the triazine ring and aryl groups. For example, the deshielded carbon signals near 165–170 ppm in 13C^{13}\text{C} NMR indicate triazine ring carbons . Mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z ~439–441 for [M+H]+^+). IR can validate C-Cl and C-Br stretches (550–650 cm1^{-1}) .

Q. What safety precautions are critical when handling halogenated triazine derivatives?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal toxicity. Refer to SDS data for analogous compounds (e.g., 2-Chloro-4,6-diphenyl-1,3,5-triazine in ), which recommend avoiding inhalation and skin contact. In case of exposure, follow first-aid measures such as rinsing with water and seeking medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic effects of bromo and chloro substituents on the triazine ring’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and Fukui indices. Compare with analogs like 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine ( ) to assess how substituent positions influence electrophilicity. Software like Gaussian or ORCA can model frontier molecular orbitals, predicting sites for nucleophilic attack .

Q. How might researchers resolve contradictions between observed and predicted reactivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or intermediate trapping experiments to identify rate-determining steps. For example, if Pd-catalyzed coupling underperforms, screen alternative catalysts (e.g., Ni or Cu) or ligands (e.g., XPhos) to address steric hindrance from the 2-bromo-5-chlorophenyl group . Reference ’s framework for systematic experimental variation.

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use OECD 308 guidelines to simulate biodegradation in water-sediment systems. Monitor degradation products via LC-MS/MS and assess partition coefficients (KowK_{ow}) using shake-flask methods. ’s INCHEMBIOL project provides a template for tracking abiotic/biotic transformations and ecotoxicological endpoints .

Q. How can researchers design assays to evaluate the compound’s biological activity against specific cellular targets?

  • Methodological Answer : Employ high-throughput screening (HTS) with luciferase-based reporters or fluorescence polarization assays. For example, ’s antioxidant activity protocol (e.g., DPPH radical scavenging) can be adapted by substituting the triazine compound. Use dose-response curves (IC50_{50}) and compare with structurally similar compounds (e.g., ’s bromo-formylphenoxy triazines) .

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